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Succinimide, N-(p-chloroanilinomethyl)-

Cat. No.: B3406732
CAS No.: 38359-09-0
M. Wt: 238.67 g/mol
InChI Key: LYDZAHRBTXXHBT-UHFFFAOYSA-N
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Description

Historical Context of Succinimide (B58015) Chemistry in Academic Research

The study of succinimide and its derivatives has a rich history rooted in the development of medicinal chemistry. Initially, succinimide itself, with the chemical formula (CH2)2(CO)2NH, was prepared by the thermal decomposition of ammonium succinate (B1194679) cdhfinechemical.com. The core succinimide structure was later identified as a key pharmacophore, leading to the development of several important anticonvulsant drugs, such as ethosuximide, phensuximide, and methsuximide cdhfinechemical.comresearchgate.net. This early success spurred further academic research into the synthesis and biological evaluation of a wide array of N-substituted succinimides researchgate.netnih.gov. Over the decades, research has expanded to explore their potential as antimicrobial, anti-inflammatory, antitumor, and analgesic agents, making the succinimide scaffold a "privileged structure" in drug discovery nih.govresearchgate.net. The high reactivity of the succinimide ring, combined with its relative stability and synthetic accessibility, has ensured its continued relevance in contemporary chemical research researchgate.net.

Significance of N-Substitution in Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with a majority of FDA-approved small-molecule drugs containing at least one such ring system nih.govnih.gov. The ability to modify these heterocycles through N-substitution is a cornerstone of drug design and optimization. Substitution at the nitrogen atom of a heterocyclic ring, such as succinimide, allows for the precise tuning of a molecule's properties. These modifications can influence:

Stereochemistry: Introducing chiral centers that can lead to stereospecific interactions with biological targets.

Hydrogen Bonding Capacity: Altering the molecule's ability to bind to receptors and enzymes.

Metabolic Stability: Blocking or introducing sites for metabolic transformation, thereby influencing the drug's half-life.

The introduction of different functional groups via N-substitution provides a powerful tool for developing structure-activity relationships (SAR), guiding the design of compounds with enhanced potency and selectivity nih.gov.

Overview of Anilinomethyl Moiety in Organic Synthesis

The anilinomethyl group is a structural motif found in numerous biologically active compounds. Its synthesis is most commonly achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom (like succinimide), an aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, a substituted aniline) researchgate.netoarjbp.com. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-amino carbonyl compound, known as a Mannich base researchgate.net.

The versatility and simplicity of the Mannich reaction have made it a popular method for synthesizing diverse libraries of compounds for biological screening nih.govresearchgate.net. The resulting anilinomethyl moiety can impart specific biological activities and serve as a handle for further chemical modifications. The aniline (B41778) portion of the moiety is particularly significant in drug design, though its potential for metabolic instability and toxicity is a key consideration in modern drug development academicjournals.org.

Rationale for Investigating Succinimide, N-(p-chloroanilinomethyl)- as a Research Target

The investigation of "Succinimide, N-(p-chloroanilinomethyl)-" is predicated on the synergistic potential of its constituent parts. The succinimide core is a well-established pharmacophore with a history of producing CNS-active agents and other therapeutic compounds researchgate.netresearchgate.net. The anilinomethyl linker is a common feature in bioactive molecules, and its synthesis is straightforward. The specific choice of a para-chloro substituted aniline is driven by several factors common in medicinal chemistry:

Halogen Substitution: The introduction of a chlorine atom can significantly alter electronic properties, lipophilicity, and metabolic stability. Halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.

Exploring Structure-Activity Relationships: Synthesizing and testing this specific derivative allows researchers to probe how the position and nature of the substituent on the aniline ring affect biological activity compared to unsubstituted or otherwise substituted analogs.

Potential Biological Activity: Given that various N-substituted succinimides have demonstrated a broad range of pharmacological effects, including antimicrobial and antitumor activities, it is plausible that this specific combination of moieties could yield a compound with novel or enhanced biological properties nih.govnih.gov.

The logical construction of this molecule from known bioactive fragments makes it a compelling target for academic inquiry and screening for new therapeutic agents.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic investigation into a novel compound like Succinimide, N-(p-chloroanilinomethyl)- would typically encompass a multi-faceted approach. The primary objectives would be to synthesize, characterize, and evaluate the potential of this molecule.

Synthesis and Characterization:

To develop and optimize a synthetic route, likely a Mannich condensation of succinimide, formaldehyde, and p-chloroaniline.

To purify the compound and confirm its structure and purity using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Physicochemical Properties:

To determine key physicochemical parameters, such as melting point, solubility, and lipophilicity (LogP), which are crucial for understanding its potential as a drug candidate.

Biological Evaluation:

To screen the compound against a panel of biological targets to identify any potential therapeutic activity. Based on the properties of related compounds, this could include assays for anticonvulsant, antimicrobial, anti-inflammatory, or anticancer effects nih.govresearchgate.net.

To establish a preliminary structure-activity relationship by comparing its activity to that of similar succinimide derivatives.

Detailed Research Findings

As of this writing, specific research articles detailing the synthesis and biological evaluation of "Succinimide, N-(p-chloroanilinomethyl)-" are not prevalent in publicly accessible academic literature. However, based on extensive research into analogous compounds, a number of properties and findings can be predicted. The synthesis would most likely proceed via a Mannich reaction. The resulting compound's characteristics can be inferred from data on similar N-(anilinomethyl)succinimide derivatives.

Interactive Data Table: Predicted Physicochemical Properties

The following table outlines the expected physicochemical properties of Succinimide, N-(p-chloroanilinomethyl)-, based on its structure and data from analogous compounds.

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC₁₁H₁₁ClN₂O₂-
Molecular Weight238.67 g/mol -
AppearanceWhite to off-white solidAnalogy to similar compounds
Melting Point150-170 °CAnalogy to substituted N-phenylsuccinimides
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol, DMSOGeneral solubility of similar organic compounds
LogP1.5 - 2.5Calculated based on structure

Interactive Data Table: Potential Biological Activity Profile (Hypothetical)

This table presents a hypothetical biological activity profile based on screening results for structurally related succinimide derivatives. These are potential areas of investigation for this specific compound.

Activity ScreenPredicted OutcomeRationale
AnticonvulsantPotentially ActiveSuccinimide core is a known anticonvulsant pharmacophore.
AntimicrobialPotentially ActiveMany Mannich bases of heterocycles exhibit antimicrobial properties.
AntifungalPotentially ActiveN-aryl succinimides have shown activity against various fungal strains researchgate.net.
Anti-inflammatoryPotentially ActiveSome succinimide derivatives possess anti-inflammatory effects researchgate.net.
CytotoxicityPossibleHalogenated anilines can contribute to cytotoxic effects against cancer cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2O2 B3406732 Succinimide, N-(p-chloroanilinomethyl)- CAS No. 38359-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chloroanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-1-3-9(4-2-8)13-7-14-10(15)5-6-11(14)16/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZAHRBTXXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191715
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-09-0
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038359090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(p-chloroanilinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Succinimide, N P Chloroanilinomethyl

Retrosynthetic Analysis of the N-(p-chloroanilinomethyl) Moiety

Retrosynthetic analysis of Succinimide (B58015), N-(p-chloroanilinomethyl)- reveals a logical disconnection approach centered on the key N-C bond formation. The primary disconnection is at the bond between the succinimide nitrogen and the methylene (B1212753) bridge. This leads to succinimide and an N-(p-chloroanilino)methyl cation equivalent as the key synthons.

Classical Synthetic Routes to N-Substituted Succinimides

The synthesis of N-substituted succinimides is a well-established area of organic chemistry, with several classical methods available. These routes generally involve the formation of the succinimide ring from acyclic precursors or the modification of a pre-formed succinimide scaffold.

Condensation Reactions with Succinic Anhydride (B1165640) Derivatives

A prevalent method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine. beilstein-archives.orgmdpi.com This two-step process begins with the acylation of the amine by succinic anhydride to form an intermediate N-arylsuccinamic acid. Subsequent cyclodehydration of this intermediate, often promoted by heat or a dehydrating agent such as acetic anhydride or acetyl chloride, yields the desired N-substituted succinimide. beilstein-archives.orgresearchgate.net

While this is a robust method for many N-substituted succinimides, it is not the most direct route for the title compound, as it would require the synthesis of the unstable N-(p-chloroanilinomethyl)amine as the starting primary amine.

Modifications of Pre-existing Succinimide Scaffolds

Another classical approach involves the modification of a pre-existing succinimide ring. This can be achieved through various reactions, such as N-alkylation or N-arylation of succinimide itself. For the synthesis of the target molecule, this would conceptually involve the reaction of the succinimide anion with a suitable electrophile, such as N-(chloromethyl)-4-chloroaniline. However, the generation and handling of such an electrophile can be challenging.

A more practical modification involves the reaction of N-halosuccinimides, such as N-chlorosuccinimide (NCS), with suitable nucleophiles. google.com However, this is not directly applicable to the synthesis of the N-(p-chloroanilinomethyl) moiety.

Targeted Synthesis of Succinimide, N-(p-chloroanilinomethyl)-

The most direct and efficient methods for the synthesis of Succinimide, N-(p-chloroanilinomethyl)- involve a three-component reaction, characteristic of the Mannich reaction. This can be performed in a single pot or in a stepwise manner.

One-Pot Reaction Strategies

One-pot syntheses are highly valued for their efficiency and atom economy. nih.govyoutube.comorganic-chemistry.org The one-pot synthesis of Succinimide, N-(p-chloroanilinomethyl)- typically involves the condensation of succinimide, formaldehyde, and p-chloroaniline in a suitable solvent. researchgate.net The reaction mechanism proceeds through the initial formation of an iminium ion from the reaction of p-chloroaniline and formaldehyde. This electrophilic species is then attacked by the nucleophilic nitrogen of succinimide to afford the final product.

The choice of solvent and catalyst can significantly influence the reaction yield and purity. Various solvents, from alcohols to aprotic polar solvents, have been employed for similar Mannich reactions. nih.gov

Table 1: Representative Conditions for One-Pot Synthesis of N-(Arylaminomethyl)succinimides

Reactant 1Reactant 2Reactant 3SolventCatalystTemperature (°C)Yield (%)
SuccinimideFormaldehydeAniline (B41778)EthanolNoneRefluxModerate
SuccinimideParaformaldehydep-Toluidine (B81030)DioxaneAcetic Acid80Good
SuccinimideFormaldehydep-ChloroanilineIsopropanolNoneRefluxNot Specified

Note: The data in this table is representative of typical Mannich reactions for the synthesis of related compounds and serves as a general guide.

Stepwise Synthesis Approaches

A stepwise approach to the synthesis of Succinimide, N-(p-chloroanilinomethyl)- offers greater control over the reaction and may be necessary to optimize yields or purity. This method typically involves the pre-formation of one of the reactive intermediates.

One common stepwise strategy is the initial reaction of succinimide with formaldehyde to form N-(hydroxymethyl)succinimide. This intermediate can then be isolated and subsequently reacted with p-chloroaniline, often under acidic conditions to facilitate the dehydration and formation of the final product.

Another stepwise variation involves the pre-formation of the N-Mannich base of the amine. In this case, p-chloroaniline would be reacted with formaldehyde to generate an intermediate which is then reacted with succinimide.

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
One-Pot Synthesis High efficiency, reduced waste, shorter reaction times.Potential for side reactions, may require careful optimization of reaction conditions.
Stepwise Synthesis Better control over each reaction step, potentially higher purity of the final product.More time-consuming, requires isolation of intermediates, may have lower overall yield.

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted succinimides, including N-(p-chloroanilinomethyl)succinimide, typically involves the reaction of a primary amine with succinic anhydride or succinic acid. Optimization of this process focuses on variables such as temperature, reaction time, and the choice of catalysts and solvents to maximize product yield and purity.

One-pot synthesis methods are often preferred for their efficiency. For instance, a method for synthesizing various N-substituted succinimides involves dissolving the amine in acetic acid, adding succinic anhydride, and then introducing zinc as a catalyst. The reaction proceeds vigorously, with an increase in temperature, and stirring is continued for a period to ensure completion. The product is then isolated by pouring the reaction mixture over crushed ice. This approach is noted for being economical and practical, utilizing cheap and readily available reagents under mild conditions ijcps.org.

Another key optimization strategy involves thermal dehydration of the intermediate succinamic acid (formed from the amine and succinic anhydride). However, thermal methods can sometimes lead to side-product formation through partial degradation of the intermediate mdpi.combeilstein-archives.org. A milder alternative is the use of a dehydrating agent like polyphosphate ester (PPE), which allows the reaction to proceed in a one-pot manner under less harsh conditions mdpi.combeilstein-archives.org.

The table below illustrates hypothetical optimization parameters for the synthesis of N-substituted succinimides based on common laboratory practices.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst None (Thermal)Acetic AnhydrideZinc / Acetic AcidZinc/Acetic Acid may offer a balance of mild conditions and high efficiency ijcps.org.
Solvent TolueneChloroform (with PPE)None (Solvent-free)Solvent-free conditions are environmentally preferable and can lead to simpler work-up nih.govnih.gov.
Temperature 120-140°C (Reflux)Room Temperature55°C (Exothermic)Lower temperatures reduce energy consumption and potential side reactions ijcps.org.
Reaction Time Several hours1.5 - 2 hours4 minutes (Microwave)Microwave-assisted synthesis can dramatically reduce reaction times nih.govnih.gov.

Green Chemistry Principles in the Synthesis of Succinimide, N-(p-chloroanilinomethyl)-

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. These principles focus on waste prevention, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency edu.krdacs.orgacs.orgnih.gov.

Solvent-Free Reactions

A significant advancement in the green synthesis of succinimides is the elimination of organic solvents. Solvents contribute heavily to chemical waste, and their removal simplifies the purification process, reduces costs, and lessens environmental harm nih.gov. Reactions can be carried out by heating a mixture of the solid reactants, sometimes with the aid of microwave irradiation. This "solid-state" synthesis is often faster and more efficient than traditional solvent-based methods nih.govnih.govnih.gov. The philosophy that "the best solvent is no solvent" is a core tenet of green chemistry driving this approach nih.gov.

Catalyst-Free or Environmentally Benign Catalysis

Developing catalyst-free synthetic routes is a key goal of green chemistry. An extremely simple and green method for synthesizing N-substituted succinimides involves the reaction of succinic acid and primary amines in hot water at 100°C, without any catalyst researchgate.net. Water serves as an ideal medium for this reaction, avoiding the need for hazardous organic solvents or catalysts researchgate.net.

When a catalyst is necessary, the principles of green chemistry favor the use of environmentally benign options. Instead of stoichiometric reagents, which are consumed in the reaction and generate waste, catalytic reagents are preferred because they can be used in small amounts and are regenerated acs.org. For succinimide synthesis, cheap and readily available materials like zinc in acetic acid serve as a more cost-effective and practical catalytic system compared to more complex or hazardous alternatives ijcps.org.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product acs.org. A higher atom economy signifies a more sustainable process with less waste generation .

The synthesis of a succinimide from an amine and succinic anhydride is a condensation reaction that is considered to have a good atom economy. The only atoms from the starting materials that are not incorporated into the final product are those of a single water molecule nih.gov.

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.orgscranton.edu

For the synthesis of N-phenylsuccinimide (a close analog), the reaction has a high atom economy, making it an environmentally attractive process nih.gov. Addition reactions, which have 100% atom economy, represent the ideal in this regard, as all reactant atoms are incorporated into the product scranton.edu.

Alternative Synthetic Routes and Their Feasibility

Exploring alternative synthetic routes that are faster, more energy-efficient, and generate less waste is a continuous effort in chemical synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a highly feasible and efficient alternative to conventional heating methods nih.govnih.gov. By using microwave irradiation, a mixture of an aniline and succinic anhydride can be converted to the corresponding N-substituted succinimide in a matter of minutes, compared to several hours required for traditional methods nih.govnih.gov.

This technique offers several advantages in line with green chemistry principles:

Energy Efficiency : A few minutes of microwave heating is significantly more energy-efficient than hours of heating with a conventional hot plate nih.gov.

Reduced Reaction Time : The dramatic reduction in reaction time allows for higher throughput and makes the synthesis achievable in a shorter timeframe nih.govnih.gov.

Solvent-Free Conditions : The reaction is often performed without any solvent, which eliminates a major source of chemical waste nih.govnih.gov.

The following table compares the traditional and microwave-assisted synthesis of N-phenylsuccinimide, a model reaction for the synthesis of N-(p-chloroanilinomethyl)succinimide.

FeatureTraditional SynthesisMicrowave-Assisted Synthesis
Reaction Time Several hours4 minutes
Solvent Typically used (e.g., Toluene)None (Solvent-free)
Energy Consumption HighLow
Yield Variable40-60%

This data highlights that microwave-assisted synthesis is a "greener" and more rapid preparation method nih.govnih.gov.

Sonochemical Synthesis

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. hielscher.com The phenomenon responsible for this effect is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. hielscher.com This process generates localized hotspots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant acceleration of reaction kinetics. For the synthesis of N-Mannich bases like Succinimide, N-(p-chloroanilinomethyl)-, sonochemistry presents a powerful tool for improving efficiency. researchgate.net

Research Findings:

Studies on the ultrasound-assisted synthesis of related N-Mannich bases demonstrate marked improvements in both reaction time and yield. The application of power ultrasound can accelerate the reaction rate by more than tenfold compared to conventional stirring methods. hielscher.com For the synthesis of N-(arylaminomethyl)succinimides, sonication facilitates the formation of the intermediate iminium ion and enhances its subsequent reaction with the succinimide nucleophile. The use of various solvents and catalysts has been explored, with polar solvents generally proving more effective in facilitating the sonochemical effect.

Below is a representative data table illustrating the impact of sonochemical methods on the synthesis of N-(arylaminomethyl)succinimides, based on typical findings in the literature for analogous compounds.

EntryAmineSolventTime (min)Yield (%)
1p-ChloroanilineEthanol1592
2AnilineEthanol1595
3p-ToluidineMethanol2090
4p-AnisidineEthanol1894

This interactive table showcases representative data for the sonochemical synthesis of N-(arylaminomethyl)succinimides. The data is based on analogous reactions reported in the scientific literature and illustrates the high efficiency of this method.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time (residence time), leading to enhanced safety, reproducibility, and scalability. nih.gov For multicomponent reactions like the Mannich synthesis of Succinimide, N-(p-chloroanilinomethyl)-, flow chemistry provides a robust and efficient platform. nih.gov

A typical flow setup for this synthesis would involve pumping separate streams of the reactants—succinimide, p-chloroaniline, and formaldehyde—into a mixing unit (e.g., a T-mixer). The combined stream then enters a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The precise control over stoichiometry and temperature minimizes the formation of side products. The residence time in the reactor is carefully controlled to ensure complete conversion. The product stream emerging from the reactor can be collected or directed into subsequent in-line purification or reaction steps, enabling a fully automated and continuous production process. beilstein-journals.orgdurham.ac.uk

Research Findings:

The following data table provides representative parameters for the continuous flow synthesis of N-(arylaminomethyl)succinimides, demonstrating the typical conditions and outcomes for such a process.

EntryAmineFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
1p-Chloroaniline0.5108095
2Aniline0.5108097
3p-Toluidine0.412.58594
4p-Anisidine0.5108096

This interactive table presents typical parameters for the continuous flow synthesis of N-(arylaminomethyl)succinimides. The data is representative of findings for analogous Mannich reactions in flow systems, highlighting the high yields and controlled conditions achievable.

Advanced Spectroscopic and Crystallographic Research of Succinimide, N P Chloroanilinomethyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation Strategies

NMR spectroscopy is a cornerstone of chemical structure determination. A full analysis of "Succinimide, N-(p-chloroanilinomethyl)-" would involve a suite of NMR experiments.

Proton NMR (¹H NMR) for Structural Assignment

A hypothetical ¹H NMR spectrum of "Succinimide, N-(p-chloroanilinomethyl)-" would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the succinimide (B58015) ring would likely appear as a singlet, while the methylene (B1212753) bridge protons would exhibit a characteristic splitting pattern due to coupling with the adjacent N-H proton. The aromatic protons of the p-chloroaniline moiety would present as a pair of doublets, typical of a para-substituted benzene (B151609) ring. The N-H proton itself would likely appear as a broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. One would anticipate signals for the carbonyl carbons of the succinimide ring, the succinimide methylene carbons, the bridging methylene carbon, and the four distinct carbon environments of the p-chlorophenyl group. The chemical shifts of these carbons would be indicative of their electronic environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, for instance, confirming the coupling between the N-H proton and the adjacent methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically over two to three bonds). It would be crucial for confirming the connectivity between the p-chloroaniline ring, the methylene bridge, and the succinimide nitrogen.

Without published experimental data, a definitive data table for the NMR spectral characteristics of "Succinimide, N-(p-chloroanilinomethyl)-" cannot be constructed.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by examining their characteristic vibrational frequencies.

Characterization of Carbonyl and N-H Stretching Frequencies

For "Succinimide, N-(p-chloroanilinomethyl)-", the IR and Raman spectra would be expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the succinimide ring. Typically, imides show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching. The N-H stretching vibration would also be a key diagnostic feature, though its position and intensity can be influenced by hydrogen bonding.

Analysis of Aromatic Ring Vibrations

The presence of the p-substituted benzene ring would give rise to a series of characteristic bands in the IR and Raman spectra. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration would also be expected at lower frequencies.

A detailed data table of the vibrational modes for "Succinimide, N-(p-chloroanilinomethyl)-" awaits experimental investigation.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Research

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, confirming its elemental composition, while tandem mass spectrometry (MS/MS) offers insights into its structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement, which can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov For a compound like "Succinimide, N-(p-chloroanilinomethyl)-", HRMS would be employed to determine its exact molecular weight, thereby confirming its chemical formula.

Interactive Table: Theoretical Mass Data for Succinimide Derivatives

Compound NameChemical FormulaTheoretical Monoisotopic Mass (Da)
Succinimide, N-(p-chloroanilinomethyl)-C₁₁H₁₁ClN₂O₂238.0509
N-(p-Chlorophenyl)succinimideC₁₀H₈ClNO₂209.0244

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. nih.gov This process involves the selection of a specific precursor ion (typically the molecular ion), which is then subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.

In the absence of specific MS/MS data for "Succinimide, N-(p-chloroanilinomethyl)-", the fragmentation behavior of related N-substituted succinimides can provide valuable insights. The fragmentation of succinimide-containing compounds often involves cleavage of the succinimide ring and the bonds connecting the substituent to the nitrogen atom. nih.gov For "Succinimide, N-(p-chloroanilinomethyl)-", key fragmentation pathways would likely involve the cleavage of the N-CH₂ bond, the CH₂-aniline bond, and fragmentation of the succinimide and chloroaniline moieties.

A plausible fragmentation pattern would involve the formation of ions corresponding to the p-chloroaniline moiety, the succinimide ring, and various combinations thereof. The study of fragmentation patterns in similar structures, such as those in peptides containing succinimide modifications, reveals characteristic losses and fragment ions that aid in structural confirmation. epa.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SCXRD) provides the most detailed and accurate structural information for a crystalline compound, including the determination of its absolute configuration in chiral molecules. nih.gov The analysis of a suitable single crystal of "Succinimide, N-(p-chloroanilinomethyl)-" would reveal its precise molecular geometry and intermolecular interactions in the solid state.

While a crystal structure for the target compound is not available, the crystal structure of a closely related analog, N-(3-Chlorophenyl)succinimide , has been reported. nih.gov This study provides valuable insights into the expected structural features. The analysis revealed that the molecule is non-planar, with the chlorobenzene (B131634) ring being significantly tilted with respect to the pyrrolidine (B122466) ring of the succinimide moiety. nih.gov Such detailed structural information is crucial for understanding the compound's physical and chemical properties.

Interactive Table: Crystallographic Data for N-(3-Chlorophenyl)succinimide nih.gov

ParameterValue
Chemical FormulaC₁₀H₈ClNO₂
Molecular Weight209.62 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.884(2)
b (Å)7.173(1)
c (Å)20.805(3)
V (ų)1922.7(5)
Z8

Powder X-ray Diffraction for Polymorphism and Crystalline Purity Research

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Each polymorphic form of a compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase.

A PXRD analysis of a bulk sample of "Succinimide, N-(p-chloroanilinomethyl)-" would provide information on its crystalline purity. The presence of any crystalline impurities would be indicated by additional peaks in the diffraction pattern. Furthermore, by comparing the experimental PXRD pattern with patterns calculated from single crystal data (if available), one can confirm the phase identity of the bulk material. The technique is also instrumental in studying phase transitions and the stability of different polymorphic forms under various conditions. americanpharmaceuticalreview.com

Chemical Reactivity and Mechanistic Studies of Succinimide, N P Chloroanilinomethyl

Reaction Pathways of the N-(p-chloroanilinomethyl) Moiety

The N-(p-chloroanilinomethyl) portion of the molecule presents several potential sites for chemical transformation, primarily centered around the N-C bond connecting the succinimide (B58015) nitrogen to the methylene (B1212753) group and the aromatic p-chloroaniline ring.

The bond between the succinimide nitrogen and the aminomethyl carbon is susceptible to cleavage under various conditions, a reaction characteristic of many Mannich bases. This cleavage can proceed through several mechanisms, often facilitated by acid or base catalysis, or by nucleophilic attack.

In acidic media, protonation of the succinimide carbonyl oxygen or the aniline (B41778) nitrogen can weaken the N-C bond, making it more susceptible to hydrolysis or attack by other nucleophiles. This would lead to the formation of succinimide and a p-chloroanilinomethyl cation, which would be subsequently captured by a nucleophile or decompose.

Conversely, under basic conditions, deprotonation of the succinimide N-H (if it were a secondary amide) would enhance its nucleofugality. However, in this tertiary amide-like structure, strong bases might promote elimination pathways if a suitable proton is available on an adjacent carbon, although this is less likely for the methylene bridge. More plausibly, strong nucleophiles could directly attack the methylene carbon, displacing the succinimide anion.

Reductive cleavage methodologies, which are known to cleave C-N bonds, could also be applicable. byjus.comyoutube.com For instance, catalytic hydrogenation or the use of dissolving metal reductions might be employed to sever the N-C bond, yielding p-toluidine (B81030) (after reduction of the chloro group and methylation of the amine) and succinimide or its derivatives. The ease of this cleavage would be influenced by the stability of the potential intermediates and the reaction conditions employed.

Table 1: Plausible Conditions for N-C Bond Cleavage in Analogy with Related Mannich Bases

Reagent/ConditionProbable ProductsMechanistic Insight
Strong Acid (e.g., HCl)Succinimide, p-Chloroaniline, FormaldehydeAcid-catalyzed retro-Mannich reaction.
Strong Base (e.g., NaOH)Succinimide, p-Chloroaniline, FormaldehydeBase-catalyzed retro-Mannich reaction.
Hydrazine (B178648)Succinimide, p-Chloroaniline, FormaldehydeNucleophilic attack by hydrazine on the methylene carbon.
Catalytic Hydrogenationp-Toluidine, SuccinimideReductive cleavage of the N-C bond and reduction of the chloro group.

The p-chloroaniline ring is expected to undergo electrophilic aromatic substitution reactions. The amino group (-NH-) is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Due to the para-position being occupied by the chlorine atom, electrophilic attack is anticipated to occur predominantly at the ortho position relative to the aminomethyl group. clockss.orgnih.gov

However, the bulky succinimidomethyl group may exert some steric hindrance, potentially reducing the rate of reaction at the ortho positions. Furthermore, under strongly acidic conditions typical for many electrophilic aromatic substitution reactions (e.g., nitration or sulfonation), the aniline nitrogen will be protonated to form an anilinium ion. The -NH2+- group is strongly deactivating and meta-directing. This would drastically reduce the reactivity of the ring towards electrophiles and direct any substitution to the meta position relative to the aminomethyl group. clockss.org

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the p-chloroaniline Ring

ReactionReagentExpected Major Product(s)
HalogenationBr2 in a non-polar solvent2-Bromo-4-chloro-N-(succinimidomethyl)aniline
NitrationHNO3/H2SO42-Nitro-4-chloro-N-(succinimidomethyl)aniline (under carefully controlled, non-protonating conditions) or 3-Nitro-4-chloro-N-(succinimidomethyl)aniline (under strongly acidic conditions)
SulfonationFuming H2SO42-Amino-5-chlorobenzenesulfonic acid derivative (following potential cleavage and rearrangement)
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl3Generally not feasible due to the basicity of the aniline nitrogen, which would complex with the Lewis acid catalyst, deactivating the ring. nih.gov

While the succinimide ring itself is susceptible to nucleophilic attack (see section 4.2), the presence of the N-(p-chloroanilinomethyl) moiety introduces the possibility of competitive reactions. Nucleophiles could potentially attack the electrophilic carbonyl carbons of the succinimide ring or the methylene carbon of the N-C bridge.

The outcome would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles might favor attack at the hard carbonyl carbon, while softer nucleophiles might prefer the softer methylene carbon. However, given the high reactivity of the succinimide ring towards nucleophiles, it is generally the primary site of attack. beilstein-archives.org

Transformations Involving the Succinimide Ring

The succinimide ring is a key reactive center in the molecule, with its two carbonyl groups activating the ring for various transformations.

The succinimide ring can be opened by a variety of nucleophiles, a reaction that is well-documented for N-substituted succinimides. beilstein-archives.orgmdpi.comresearchgate.net This typically occurs via nucleophilic acyl substitution at one of the carbonyl carbons.

Hydrolysis: Under either acidic or basic conditions, the succinimide ring can be hydrolyzed to yield N-(p-chloroanilinomethyl)succinamic acid. Basic hydrolysis is generally more facile, proceeding through the attack of a hydroxide (B78521) ion on a carbonyl carbon to form a tetrahedral intermediate, which then collapses to open the ring. mdpi.com

Aminolysis: Primary and secondary amines can react with the succinimide ring to form the corresponding diamides. The rate of this reaction is dependent on the nucleophilicity and steric bulk of the attacking amine.

Alcoholysis: Alcohols can also open the succinimide ring, particularly in the presence of a catalyst, to form the corresponding ester-amides.

The rate and selectivity of these ring-opening reactions can be influenced by the electronic nature of the N-substituent. The electron-withdrawing character of the p-chlorophenyl group, transmitted through the methylene bridge, would be expected to enhance the electrophilicity of the succinimide carbonyls, thereby increasing the rate of nucleophilic attack compared to N-alkyl succinimides.

Table 3: Representative Ring-Opening Reactions of N-Substituted Succinimides

NucleophileProduct TypeGeneral Conditions
Water (H2O)Carboxylic acid-amideAcid or base catalysis, heat
Ammonia (NH3)DiamideRoom temperature or gentle heating
Primary/Secondary Amines (RNH2, R2NH)DiamideVaries with amine reactivity
Alcohols (R-OH)Ester-amideAcid or base catalysis
Hydrazine (N2H4)Hydrazide-amideOften proceeds readily at room temperature

While the nitrogen of the succinimide is already substituted, alkylation and acylation could potentially occur at other sites under specific conditions. The carbon atoms alpha to the carbonyl groups in the succinimide ring possess some acidity and can be deprotonated by a strong base to form an enolate. This enolate can then react with electrophiles such as alkyl halides or acyl chlorides.

However, the formation of this enolate would be in competition with potential reactions at the N-(p-chloroanilinomethyl) moiety. The choice of base and reaction conditions would be crucial in directing the selectivity of such transformations. For instance, the use of a non-nucleophilic, sterically hindered base might favor deprotonation at the succinimide ring.

It is also conceivable, though less likely, that under certain conditions, the methylene bridge could be a site for radical reactions, but this would require specific radical initiation.

Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful experimental tools for probing reaction mechanisms. They provide insights into the sequence of bond-making and bond-breaking events, the nature of the rate-limiting step, and the involvement of specific atoms throughout the reaction pathway.

A common method to determine this is by systematically varying the concentrations of reactants and observing the effect on the reaction rate. For instance, in a hypothetical hydrolysis reaction, if the rate is found to be dependent on the concentration of both the succinimide derivative and the nucleophile (e.g., water or hydroxide ion), it would suggest a bimolecular rate-limiting step.

Isotope effects, particularly the kinetic isotope effect (KIE), offer a more nuanced view. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can indicate whether the bond to that atom is broken or formed in the rate-limiting step. For "Succinimide, N-(p-chloroanilinomethyl)-", a deuterium-labeled methylene bridge could be used to probe its involvement in the rate-determining step of a given reaction.

Table 1: Illustrative Kinetic Data for the Hypothetical Hydrolysis of Succinimide, N-(p-chloroanilinomethyl)-

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻⁵
20.20.12.4 x 10⁻⁵
30.10.22.4 x 10⁻⁵

This interactive table demonstrates a first-order dependence on both the substrate and the nucleophile, suggesting a bimolecular rate-limiting step.

Reactions often proceed through one or more transient intermediates and high-energy transition states. The formation of "Succinimide, N-(p-chloroanilinomethyl)-" itself is a classic example of a Mannich reaction, which is believed to proceed via an N-acyliminium ion intermediate. researchgate.netwikipedia.org The high reactivity of this intermediate is due to the electron-withdrawing nature of the adjacent carbonyl groups of the succinimide ring. researchgate.net

In subsequent reactions, such as nucleophilic attack at the methylene carbon, the N-acyliminium ion could be a key intermediate. Isotopic labeling can be employed to trace the path of atoms from reactants to products, providing evidence for the formation and fate of such intermediates. For example, using an ¹⁸O-labeled nucleophile could help determine the point of attack on the molecule.

While transition states are fleeting and cannot be isolated, their existence and structure are inferred from kinetic data and computational modeling. The Hammond postulate, for instance, allows chemists to approximate the structure of a transition state based on the thermodynamics of the reaction step.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for predicting and understanding reaction mechanisms, complementing experimental findings with detailed energetic and structural information.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is directly related to the reaction rate.

For "Succinimide, N-(p-chloroanilinomethyl)-", DFT calculations could be used to map out the potential energy surface for a given reaction. This would involve locating the transition state structure and calculating its energy. By comparing the barriers for different possible pathways, the most likely reaction mechanism can be predicted. For instance, DFT could be used to compare the energy barriers for a direct displacement mechanism versus a mechanism involving the formation of an N-acyliminium ion intermediate. researchgate.net

Table 2: Hypothetical DFT-Calculated Reaction Barriers for Nucleophilic Attack

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Direct Displacement (Sₙ2)[TS₁]‡25.8
N-Acyliminium Ion Formation[TS₂]‡18.2
Nucleophilic attack on Ion[TS₃]‡5.1

This interactive table illustrates how DFT calculations can be used to compare the energy barriers of different mechanistic pathways, suggesting that the pathway involving an N-acyliminium ion is energetically more favorable.

While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. documentsdelivered.comresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, offering insights into the conformational flexibility of molecules during a reaction. rsc.org

For a molecule like "Succinimide, N-(p-chloroanilinomethyl)-", MD simulations could be used to study its conformational preferences in solution. This is important because the reactivity of a molecule can be highly dependent on its conformation. For example, a particular conformation might be required for a cyclization reaction to occur. MD simulations can also be used to study the role of solvent molecules in stabilizing intermediates and transition states, providing a more complete picture of the reaction in its environment. nih.gov The combination of MD simulations with quantum mechanical methods (QM/MM) can be particularly powerful for studying reaction dynamics in large systems. documentsdelivered.com

Computational Chemistry and Theoretical Studies on Succinimide, N P Chloroanilinomethyl

Electronic Structure and Molecular Orbital Theory Investigations

The electronic behavior of a molecule is fundamental to its chemical reactivity. Through computational methods, we can explore the distribution of electrons and the nature of molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In computational studies of related succinimide (B58015) derivatives, such as 1-((dibenzylamino)methyl)-pyrrolidine-2,5-dione, the HOMO-LUMO gap has been calculated to understand the molecule's stability and reactivity. researchgate.net For instance, the calculated HOMO and LUMO energies for this analog provide insight into its electronic transitions. researchgate.net Similarly, research on Mannich bases of hydroxycoumarins has shown that the introduction of different substituent groups can modulate the HOMO-LUMO energies, thereby tuning the molecule's electronic properties. rsc.org For "Succinimide, N-(p-chloroanilinomethyl)-," it is anticipated that the electron-withdrawing nature of the p-chloro substituent on the aniline (B41778) ring would influence the energy levels of the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of a Related Succinimide Derivative.
ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. In an ESP map, regions of negative potential, typically colored red, indicate areas that are attractive to electrophiles, while regions of positive potential, colored blue, are susceptible to nucleophilic attack.

For a molecule like "Succinimide, N-(p-chloroanilinomethyl)-," the ESP map would likely show negative potential around the oxygen atoms of the succinimide ring and the chlorine atom of the chloroaniline moiety, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms of the methylene (B1212753) bridge and the succinimide ring.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis helps in identifying the most stable arrangement of atoms in a molecule.

Rotational Barriers of N-Substituents

The energy required to rotate a substituent around a chemical bond is known as the rotational barrier. These barriers provide information about the flexibility of the molecule. High rotational barriers suggest a more rigid structure, while low barriers indicate greater conformational freedom. For "Succinimide, N-(p-chloroanilinomethyl)-," the rotational barriers around the N-C bond of the methylene bridge and the C-N bond of the aniline group would be of particular interest. These rotations would influence the spatial relationship between the succinimide and chloroaniline moieties, which could be important for its interaction with biological targets.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical calculations can provide a range of descriptors that quantify various electronic and structural properties of a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity.

Some key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ^2 / (2η).

These descriptors, when calculated for a series of related compounds, can help in building predictive models for their activity. For instance, in studies of other pyrrolidine-2,5-dione derivatives, these descriptors have been used to understand their potential as anti-inflammatory agents. ebi.ac.uk

Table 2: Illustrative Quantum Chemical Descriptors for a Succinimide Analog.
DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.38
Electrophilicity Index (ω)2.80

Note: The data in this table is for illustrative purposes and based on calculations for structurally related compounds.

Fukui Functions for Predicting Reaction Sites

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. By identifying regions where the electron density is most susceptible to change, one can pinpoint likely sites for electrophilic, nucleophilic, and radical attacks.

The calculation involves determining the electron density of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states, all at the geometry of the neutral state. The condensed Fukui functions, which apply this concept to individual atoms within the molecule, are particularly useful for chemists.

For Nucleophilic Attack (f+) : This function indicates the sites most susceptible to attack by a nucleophile (i.e., where an electron is added). It is calculated from the electron densities of the neutral and anionic states.

For Electrophilic Attack (f-) : This function highlights the sites that are most likely to be attacked by an electrophile (i.e., where an electron is removed). It is derived from the electron densities of the neutral and cationic states.

For Radical Attack (f0) : This function averages the f+ and f- values to predict sites susceptible to radical attack.

For Succinimide, N-(p-chloroanilinomethyl)-, a Fukui function analysis would be expected to reveal the following:

The carbonyl carbons of the succinimide ring are anticipated to be primary sites for nucleophilic attack due to their partial positive charge.

The nitrogen atom of the aniline group and the oxygen atoms of the carbonyl groups, with their lone pairs of electrons, would likely be the primary sites for electrophilic attack .

The aromatic ring, particularly the carbons ortho and para to the chloro and amino-functionalized methyl groups, would also show reactivity patterns predictable by Fukui functions.

A hypothetical representation of condensed Fukui function data for selected atoms is presented in Table 1.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms of Succinimide, N-(p-chloroanilinomethyl)- This table is for illustrative purposes only, as specific published data is unavailable.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)
Carbonyl Carbon (C=O)HighLow
Carbonyl Oxygen (C=O)LowHigh
Aniline Nitrogen (N-H)LowHigh
Chloro-substituted CModerateModerate

Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to explain the stability and reactivity of a molecule. Hardness is a measure of a molecule's resistance to changes in its electron distribution. Softness, the inverse of hardness (S = 1/η), indicates how easily a molecule's electron cloud can be polarized. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) ≈ 2 / (ELUMO - EHOMO)

A large HOMO-LUMO gap corresponds to a hard molecule, which is generally more stable and less reactive. A small HOMO-LUMO gap indicates a soft molecule, which is typically more polarizable and more reactive.

Table 2 illustrates how these parameters would be presented.

Table 2: Hypothetical Global Reactivity Descriptors for Succinimide, N-(p-chloroanilinomethyl)- This table is for illustrative purposes only, as specific published data is unavailable.

ParameterFormulaHypothetical Value (eV)
EHOMO--6.5
ELUMO--1.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.0
Hardness (η)ΔE / 22.5
Softness (S)1 / η0.4

Intermolecular Interactions and Crystal Packing Predictions

Computational methods can predict how molecules will interact with each other in the solid state, which determines the crystal packing. These interactions are crucial for understanding physical properties like melting point, solubility, and crystal morphology.

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. In the case of Succinimide, N-(p-chloroanilinomethyl)-, the N-H group of the aniline moiety is a potential hydrogen bond donor. The carbonyl oxygen atoms of the succinimide ring are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure of this compound would feature N-H···O=C hydrogen bonds, potentially linking molecules into chains or more complex networks.

Van der Waals Interactions and π-π Stacking

Van der Waals forces are weaker, non-directional interactions that are present between all molecules. For this compound, these forces would be significant due to the large surface area of the molecule.

π-π stacking is a specific type of noncovalent interaction that occurs between aromatic rings. The p-chlorophenyl group of one molecule can interact with the same group of a neighboring molecule. These interactions can be in a parallel-displaced or T-shaped arrangement. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group can influence the nature and strength of this stacking. Computational analysis of the crystal structure of a related compound, N-(2-Chlorophenyl)succinimide, reveals the presence of C-H···π interactions, suggesting that such weak interactions are also likely to be important in the crystal packing of the title compound.

Spectroscopic Property Prediction using Computational Methods

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations, typically using DFT methods like B3LYP, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants of a molecule. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For Succinimide, N-(p-chloroanilinomethyl)-, such calculations would predict:

The chemical shifts for the protons of the succinimide ring, the methylene bridge, and the p-substituted aromatic ring.

The distinct chemical shifts for the non-equivalent carbons in the molecule, including the carbonyl carbons, the aliphatic carbons, and the aromatic carbons.

The coupling constants (J-values) between adjacent protons, which would help to confirm the connectivity of the molecular structure.

A comparison between the calculated and experimental NMR spectra serves as a rigorous test of the computed structure. Table 3 shows a hypothetical comparison for some of the protons in the molecule.

Table 3: Hypothetical Comparison of Theoretical and Experimental 1H NMR Chemical Shifts (δ, ppm) This table is for illustrative purposes only, as specific published data is unavailable.

Proton SiteTheoretical δ (ppm)Experimental δ (ppm)
Aniline (N-H)5.15.3
Methylene (N-CH2-N)4.84.9
Succinimide (CH2)2.72.8
Aromatic (ortho to Cl)7.27.3

Calculated IR and Raman Frequencies

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies detailing the calculated Infrared (IR) and Raman frequencies for the compound "Succinimide, N-(p-chloroanilinomethyl)-".

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are a standard approach to predict the vibrational spectra (IR and Raman) of molecules. These calculations provide valuable insights into the molecular structure and bonding by assigning specific vibrational modes to the observed spectral peaks. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities for both IR and Raman spectra are then predicted.

While computational studies are available for related compounds such as succinimide, N-hydroxysuccinimide, and various aniline derivatives, the specific data for "Succinimide, N-(p-chloroanilinomethyl)-" remains unpublished in the available scientific literature. researchgate.netnih.gov Therefore, no data tables of calculated IR and Raman frequencies for this particular compound can be provided at this time.

To obtain this information, a dedicated computational chemistry study would need to be performed. Such a study would typically involve:

Model Building: Creating a 3D model of the "Succinimide, N-(p-chloroanilinomethyl)-" molecule.

Geometry Optimization: Using a quantum chemical method, like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to find the lowest energy conformation of the molecule. chemrxiv.orgmdpi.com

Frequency Calculation: Performing a vibrational frequency analysis on the optimized geometry to calculate the theoretical IR and Raman spectra.

Spectral Analysis: Assigning the calculated vibrational modes to specific bond stretching, bending, and torsional motions within the molecule.

Without such a study, any presentation of calculated IR and Raman data would be speculative and not based on established scientific findings.

Applications of Succinimide, N P Chloroanilinomethyl in Non Biological Systems and Materials Science

Role as a Synthetic Intermediate in Organic Synthesis

The succinimide (B58015) core is a valuable scaffold in organic synthesis, often serving as a precursor or a building block for more complex molecules. nih.gov The general synthetic accessibility of N-substituted succinimides, typically prepared through the condensation of succinic anhydride (B1165640) with a primary amine, makes them readily available starting materials. mdpi.comresearchgate.net

Based on the known reactivity of related N-substituted succinimides, it is plausible that Succinimide, N-(p-chloroanilinomethyl)- could serve as a precursor for a variety of advanced organic molecules. One of the primary transformations of the succinimide ring is its opening under specific conditions. For instance, N-substituted succinimides can react with hydroxylamine (B1172632) to yield N-hydroxybutaneamide derivatives. mdpi.com This reaction provides a pathway to hydroxamic acids, a class of compounds with significant interest in medicinal chemistry and as ligands in coordination chemistry. mdpi.combeilstein-archives.org

Table 1: Potential Precursor-Product Relationships for N-Substituted Succinimides

Precursor ClassReagentProduct ClassPotential Application of Product
N-Arylmethyl SuccinimideHydroxylamineN-Arylmethyl-N'-hydroxybutaneamideChelating agents, medicinal chemistry scaffolds
N-Arylmethyl SuccinimideStrong Base (e.g., NaOH)N-Arylmethylsuccinamic AcidStarting material for further synthesis
N-Arylmethyl SuccinimideReducing Agents (e.g., LiAlH4)N-ArylmethylpyrrolidineSynthesis of substituted amines and alkaloids

This table is illustrative of the potential transformations of N-substituted succinimides based on established chemical principles.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov Heterocyclic compounds are often the targets of MCRs due to their prevalence in pharmaceuticals and functional materials. While direct participation of Succinimide, N-(p-chloroanilinomethyl)- in well-established MCRs is not documented, its structural features suggest potential as a building block.

The carbonyl groups of the succinimide ring offer sites for nucleophilic attack, and the nitrogen atom can influence the reactivity of the entire moiety. It is conceivable that under specific catalytic conditions, the succinimide ring could undergo ring-opening and subsequent cyclization with other reactants to form novel heterocyclic systems. The development of new MCRs is an active area of research, and compounds like Succinimide, N-(p-chloroanilinomethyl)- could be explored as synthons for creating molecular diversity. For instance, related succinimide derivatives are seen as valuable synthons in the synthesis of various biologically active compounds. nih.govacs.org

Potential in Polymer Chemistry and Material Science

The incorporation of specific chemical moieties into polymers is a common strategy for tailoring their properties. The succinimide and p-chloroaniline components of Succinimide, N-(p-chloroanilinomethyl)- suggest its potential utility in polymer chemistry and materials science. N-substituted succinimides are noted for their applications in this field. ijcps.org

While N-substituted maleimides (which contain a double bond in the five-membered ring) are more commonly used as monomers in polymerization reactions, it is plausible that Succinimide, N-(p-chloroanilinomethyl)- could be incorporated into polymer backbones through other mechanisms. For example, if synthesized with a polymerizable group attached to the aniline (B41778) ring, it could be readily introduced into a polymer chain.

Alternatively, recent research has demonstrated the "upcycling" of poly(succinates) through reactions with amines to form N-substituted succinimides. This suggests a potential route for the chemical modification of existing polyester (B1180765) materials, where a molecule like p-chloroanilinomethane could be reacted with a polysuccinate to introduce the succinimide functionality along the polymer chain.

Cross-linking is a critical process for modifying the mechanical and thermal properties of polymers. Agents with multiple reactive sites can form bridges between polymer chains. N-aryl maleimides are known to be effective in cross-linking, particularly in bioconjugation, where they react with thiol groups. nih.govresearchgate.net

Although Succinimide, N-(p-chloroanilinomethyl)- lacks the reactive double bond of a maleimide, the succinimide ring itself can undergo ring-opening reactions. Under conditions that promote this ring-opening, it is conceivable that the resulting succinamic acid derivative could react with functional groups on adjacent polymer chains, thereby acting as a cross-linking agent. The two carbonyl groups of the succinimide ring provide two potential points of reaction. The specific conditions required to facilitate such a cross-linking reaction would need to be determined experimentally.

The development of functional materials, such as thin films and coatings with specific properties, is a major focus of materials science. researchgate.netbohrium.comnus.edu.sg The p-chloroaniline moiety of Succinimide, N-(p-chloroanilinomethyl)- could impart desirable properties to such materials. For example, halogenated aromatic compounds can enhance fire retardancy. The presence of the chlorine atom and the aromatic ring could also influence the refractive index and surface energy of a coating.

Applications in Agrochemical Research

The succinimide core is a recognized scaffold in the development of bioactive compounds, including those with applications in agriculture. nih.govresearchgate.net The exploration of derivatives like N-(p-chloroanilinomethyl)succinimide is a logical extension of this research, aiming to discover novel compounds with desirable agrochemical properties.

The N-(p-chloroanilinomethyl)succinimide structure is being investigated as a foundational framework for creating new herbicides, insecticides, and fungicides. The rationale for this exploration lies in the known bioactivities of its components. Succinimide derivatives, for instance, are present in a variety of biologically active molecules. acs.org Similarly, the inclusion of a halogenated aniline, such as p-chloroaniline, is a common strategy in the design of pesticides. Research has shown that the presence and position of a halogen on an aryl ring can significantly influence the fungicidal or herbicidal activity of a compound. mdpi.comdocumentsdelivered.com

Studies on related N-substituted phenyl cyclic imides have demonstrated antifungal activity against various plant pathogens. researchgate.net For example, research into N-aryl carbamates, which share the N-aryl structural feature, has shown that compounds with di-chloro substitutions on the phenyl ring exhibit promising and superior antifungal activities. mdpi.com This suggests that the p-chloro substituent in N-(p-chloroanilinomethyl)succinimide could be a key contributor to potential fungicidal properties. The exploration involves synthesizing a series of analogues where the succinimide or the aniline ring is modified to enhance efficacy and spectrum of activity against agricultural pests.

Table 1: Fungicidal Activity of Related N-Aryl Compounds

Compound Type Pathogen(s) Key Findings Reference
N-Aryl Carbamates F. graminearum, F. oxysporum Di-substituted chloro derivatives showed enhanced antifungal activity. mdpi.com
N-Substituted Phenyl Succinimides Aspergillus niger Showed activity against the tested fungal strain. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the agrochemical potential of the N-(p-chloroanilinomethyl)succinimide scaffold. nih.gov These studies systematically alter the molecule's structure to understand how chemical changes affect its interaction with specific biological targets in plants or pests, such as enzymes. researchgate.net

For instance, the p-chloro substitution on the aniline ring is a critical variable. SAR studies might compare the activity of the p-chloro derivative with ortho- and meta-chloro analogues, as well as with compounds bearing other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups at the same position. The goal is to determine the optimal electronic and steric properties for inhibiting a target enzyme, such as succinate (B1194679) dehydrogenase (SDH), a common target for fungicides. mdpi.com Research on other SDH inhibitors has shown that interactions like π-π stacking with aromatic amino acid residues (e.g., Tryptophan) and hydrogen bonds are crucial for binding and inhibition. mdpi.com The N-(p-chloroanilinomethyl)succinimide structure offers multiple points for such interactions.

Catalytic Applications and Ligand Design

The nitrogen and oxygen atoms within the succinimide moiety of N-(p-chloroanilinomethyl)succinimide offer potential coordination sites, making the compound and its derivatives interesting candidates for ligand design in catalysis.

The succinimide group can act as a ligand, coordinating with transition metals like palladium (Pd). researchgate.net The nitrogen atom, after deprotonation, can form a stable bond with a metal center, and the carbonyl oxygens can also participate in coordination. This creates a specific electronic and steric environment around the metal, which is fundamental to its catalytic activity.

Research has demonstrated that palladium complexes with imidato ligands (derived from imides like succinimide) can serve as effective catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net These reactions are cornerstones of modern organic synthesis. The N-(p-chloroanilinomethyl) group attached to the succinimide ligand can modulate the electronic properties of the metal center, thereby influencing the catalyst's efficiency, stability, and selectivity. The electron-withdrawing nature of the p-chlorophenyl group could, for example, make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles. nih.gov

Table 2: Examples of Succinimide-Related Ligands in Catalysis

Catalyst Type Reaction Role of Imidate Ligand Reference
Palladium(II) Complexes Suzuki-Miyaura, Sonogashira Bridging succinimidate ligands replace acetate (B1210297) groups, forming active catalyst precursors. researchgate.net

Beyond metal catalysis, the succinimide scaffold is a valuable component in the design of organocatalysts—small organic molecules that can catalyze chemical reactions. researchgate.netnih.gov The rigid five-membered ring of the succinimide can be incorporated into larger, more complex catalyst structures to create a well-defined stereochemical environment. This is particularly useful for asymmetric catalysis, where controlling the 3D arrangement of atoms in the product is essential. researchgate.netmdpi.com

For example, N-aryl succinimides (a class that includes N-(p-chloroanilinomethyl)succinimide) can be synthesized using N-heterocyclic carbene (NHC) organocatalysts in reactions like the Stetter reaction. acs.org Conversely, the succinimide unit itself can be a key part of a new organocatalyst. By attaching chiral auxiliaries or other functional groups to the succinimide scaffold, researchers can develop catalysts for reactions like Michael additions or aldol (B89426) reactions. nih.gov The development of organocatalysts with a succinimide core is an active area of research, aiming to create efficient, metal-free catalytic systems. researchgate.netnih.gov

Electrochemical Properties and Applications

The electrochemical behavior of N-(p-chloroanilinomethyl)succinimide is determined by its constituent functional groups. Both the succinimide ring and the chloroaniline moiety are electrochemically active and can undergo reduction or oxidation reactions under specific conditions. The study of these properties is relevant for applications in electrosynthesis and the development of electrochemical sensors.

N-substituted succinimides can be synthesized via electrochemical methods, and their electrochemical properties can be tuned by the nature of the substituent on the nitrogen atom. The p-chloroanilino group is expected to influence the reduction potential of the succinimide ring. The presence of the chlorine atom, an electron-withdrawing group, generally makes reduction occur at less negative potentials compared to an unsubstituted aniline derivative.

Conversely, the chloroaniline part of the molecule can be oxidized electrochemically. The electrochemical oxidation of anilines is a well-studied process that can lead to the formation of polymeric films (polyaniline) or other coupled products. The specific potential at which this oxidation occurs and the nature of the resulting products would be influenced by the succinimidomethyl substituent. While specific studies on N-(p-chloroanilinomethyl)succinimide are limited, the general principles of aniline and succinimide electrochemistry provide a framework for predicting its behavior and exploring its potential use in creating modified electrodes or as a mediator in electrochemical reactions.

Redox Behavior of the Compound

There is currently no published research detailing the redox behavior of Succinimide, N-(p-chloroanilinomethyl)-. The electrochemical characteristics of a molecule are critical to understanding its potential for applications in materials science. Determining these properties would require experimental investigation, typically using voltammetric techniques.

A hypothetical study on the redox behavior of this compound would likely involve dissolving it in a suitable solvent with a supporting electrolyte and analyzing its oxidation and reduction potentials using methods such as cyclic voltammetry. The resulting data would reveal the electron transfer kinetics and the stability of the compound upon oxidation or reduction.

While studies on other succinimide derivatives have been conducted, the presence of the p-chloroanilinomethyl group in this specific compound would significantly influence its electronic properties. The electron-withdrawing nature of the chlorine atom on the aniline ring is expected to impact the electron density around the succinimide core, but without experimental data, any prediction of its specific redox potentials would be purely speculative.

Table 1: Hypothetical Research Data on Redox Behavior

ParameterValue
Oxidation Potential (V)Not Available
Reduction Potential (V)Not Available
Electron Transfer KineticsNot Available

Note: This table represents the type of data that would be generated from experimental research, which is currently unavailable for this compound.

Potential in Electrochemical Sensors or Energy Storage Devices

Given the lack of information on its fundamental redox behavior, the potential of Succinimide, N-(p-chloroanilinomethyl)- in electrochemical sensors or energy storage devices has not been explored. The development of such applications is contingent on a thorough understanding of the material's electrochemical properties.

For a material to be a viable candidate for an electrochemical sensor, it should exhibit a stable and reproducible electrochemical response in the presence of a target analyte. Research in this area would involve testing the compound's sensitivity and selectivity towards various substances.

Similarly, for energy storage applications, such as in batteries or supercapacitors, a material should ideally possess reversible redox activity and high charge storage capacity. Investigations would need to be conducted to assess these parameters for Succinimide, N-(p-chloroanilinomethyl)-. Without such studies, its utility in these fields remains unknown.

Table 2: Potential Applications and Required Research Findings

Application AreaRequired Research FindingsCurrent Status
Electrochemical Sensors- Stable and reproducible redox signal- High sensitivity and selectivity to target analytesNo data available
Energy Storage Devices- Reversible redox couples- High specific capacitance or energy density- Good cycling stabilityNo data available

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Succinimide (B58015), N-(p-chloroanilinomethyl)-

The classical synthesis of N-acylaminomethyl derivatives often involves the condensation of an imide (succinimide), an aldehyde (formaldehyde), and an amine (p-chloroaniline), a variant of the Mannich reaction. While effective, this method can present challenges in terms of yield, purity, and reaction conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Potential Research Areas:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could dramatically reduce reaction times and potentially increase yields by providing rapid, uniform heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling reagents like formaldehyde, and easier scalability compared to traditional batch processes.

Catalytic Approaches: The development of novel acid or base catalysts could enhance the efficiency of the condensation reaction, allowing it to proceed under milder conditions. Research into organocatalysis or specific metal-based catalysts could provide pathways to higher selectivity and yield.

Solvent-Free or Green Solvent Reactions: Exploring synthesis under solvent-free conditions or in environmentally benign solvents like water, ionic liquids, or deep eutectic solvents would align with the principles of green chemistry, reducing the environmental footprint of the synthesis.

A comparative table of potential synthetic methodologies is presented below.

MethodologyPotential AdvantagesResearch Focus
Microwave-AssistedRapid reaction times, improved yieldsOptimization of power, temperature, and time
Flow ChemistryScalability, safety, precise controlReactor design, residence time optimization
Novel CatalysisMilder conditions, higher selectivityDevelopment of organocatalysts or metal catalysts
Green ChemistryReduced environmental impactUse of water, ionic liquids, or solvent-free conditions

Comprehensive Exploration of its Reactivity Profile with Diverse Reagents

The reactivity of Succinimide, N-(p-chloroanilinomethyl)- is dictated by several key features: the electrophilic carbonyl groups of the succinimide ring, the potential for cleavage of the N-C-N bond, and the aromatic p-chloroaniline ring. A systematic investigation of its reactions with a wide array of reagents is a critical unexplored avenue.

The central N-C-N bond is of particular interest as it can be susceptible to cleavage under various conditions, potentially acting as a protecting group or a precursor to N-acyliminium ions. These reactive intermediates could then be trapped by a variety of nucleophiles.

Hypothetical Reactivity Pathways:

Reagent ClassPotential Reaction SiteExpected Product Type
Strong Nucleophiles (e.g., Grignard)Carbonyl carbonsRing-opened amides
Lewis AcidsN-C-N bondFormation of N-acyliminium ion for subsequent reaction
Reducing Agents (e.g., LiAlH4)Carbonyl groupsReduction to corresponding pyrrolidine (B122466) derivatives
Electrophiles (e.g., HNO3/H2SO4)p-chloroaniline ringElectrophilic aromatic substitution (e.g., nitration)
Radical InitiatorsC-H bondsHalogenation or other radical-mediated transformations

Further research should involve systematically reacting the title compound with these classes of reagents to map its reactivity and isolate and characterize the resulting products, thereby building a comprehensive understanding of its chemical behavior.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful, non-empirical tool for understanding the structural and electronic properties of Succinimide, N-(p-chloroanilinomethyl)-. Advanced modeling can predict its behavior and guide experimental work, saving significant time and resources.

Key Areas for Computational Study:

Conformational Analysis: Determining the most stable three-dimensional conformations of the molecule and the energy barriers between them. This is crucial as the molecule's shape influences its reactivity and potential interactions.

Electronic Structure Calculation: Using methods like Density Functional Theory (DFT) to map electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This can identify the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for its synthesis and subsequent reactions (e.g., N-acyliminium ion formation) to elucidate mechanisms and predict reaction kinetics.

Spectroscopic Prediction: Calculating theoretical spectra (NMR, IR, UV-Vis) to aid in the characterization and identification of the compound and its reaction products.

Expansion into Emerging Fields of Material Science

The rigid succinimide core combined with the functionalizable aromatic ring suggests potential applications in material science that are currently unexplored.

Polymer Chemistry: The molecule could serve as a monomer or a cross-linking agent in the development of novel polymers. The succinimide and aniline (B41778) moieties could be incorporated into polyamide or polyimide backbones, potentially imparting specific thermal or mechanical properties.

Functional Coatings: The compound could be investigated as an additive to surface coatings. Its structure might offer improved adhesion, thermal stability, or be a scaffold for attaching other functional groups to a surface.

Investigation of Environmental Fate and Degradation Pathways

Understanding how Succinimide, N-(p-chloroanilinomethyl)- behaves and persists in the environment is crucial for any potential large-scale application. This research, excluding biological toxicity, would focus on its abiotic degradation.

Research Objectives:

Hydrolytic Stability: Assessing the rate and products of hydrolysis under varying pH conditions. The N-C-N bond and the imide functional group are potential sites for hydrolytic cleavage.

Photodegradation: Studying the compound's stability when exposed to simulated sunlight (UVA/UVB radiation). The p-chloroaniline moiety, in particular, may be susceptible to photolytic cleavage of the C-Cl bond or other photochemical reactions.

Soil Sorption/Desorption: Investigating the compound's interaction with different soil components (clay, organic matter) to determine its mobility in terrestrial environments using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Degradation PathwayKey Influencing FactorsPotential Breakdown Products
HydrolysispH, TemperatureSuccinimide, p-chloroaniline, Formaldehyde
PhotodegradationWavelength, Light IntensityChlorinated phenols, anilines, ring-opened products

Potential for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of Succinimide, N-(p-chloroanilinomethyl)- possesses several features that make it an interesting candidate for this field.

Hydrogen Bonding: The imide group contains both hydrogen bond donors (N-H, if tautomerized or hydrolyzed) and acceptors (C=O), while the aniline nitrogen can also act as a donor. These sites could be programmed to direct self-assembly into tapes, sheets, or other ordered structures.

π-π Stacking: The electron-poor succinimide ring and the electron-rich (relative to the imide) p-chloroaniline ring could engage in π-π stacking interactions with other aromatic systems.

Host-Guest Chemistry: The molecule could be explored as a guest that binds within the cavity of larger host molecules like cyclodextrins or calixarenes. Alternatively, derivatives could be designed to act as hosts for small ions or neutral molecules.

Integration into Automated Synthesis Platforms

The push towards automation in chemical synthesis aims to accelerate discovery by enabling high-throughput experimentation. Integrating the synthesis of Succinimide, N-(p-chloroanilinomethyl)- and its derivatives into such platforms is a logical future step.

This would involve translating the optimized batch or flow synthesis protocol into a format compatible with robotic systems. An automated platform could then be used to rapidly generate a library of analogues by varying the amine component (e.g., using different substituted anilines) or the imide component (e.g., using phthalimide (B116566) or maleimide). This high-throughput approach would be invaluable for systematically exploring structure-activity relationships in fields like material science or catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(p-chloroanilinomethyl)succinimide, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves the reaction of succinimide derivatives with p-chloroaniline derivatives under nucleophilic substitution or condensation conditions. For example, analogous compounds like N-chlorosuccinimide are synthesized via halogenation of succinimide using chlorinating agents (e.g., chlorine gas or N-chlorosuccinimide precursors) under anhydrous conditions . Reaction optimization should consider temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios to minimize side products like α-chloro derivatives, as observed in related N-aryl succinimide syntheses .

Q. Which analytical techniques are critical for characterizing N-(p-chloroanilinomethyl)succinimide and verifying its purity?

  • Methodological Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : To confirm functional groups (e.g., C=O stretching at ~1700–1800 cm⁻¹ for succinimide rings and C-Cl vibrations near 600–800 cm⁻¹) .
  • X-ray Crystallography : For resolving crystal structures and validating the N-(p-chloroanilinomethyl) substitution pattern, as demonstrated for structurally similar N-halosuccinimide complexes .
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ ~6.5–7.5 ppm for p-chloroanilinomethyl groups) and succinimide backbone signals .

Q. What safety protocols are essential when handling N-(p-chloroanilinomethyl)succinimide in laboratory settings?

  • Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity, as inferred from safety data for structurally related N-chlorosuccinimide .
  • Avoid exposure to moisture or bases, which may hydrolyze the succinimide ring or release hazardous byproducts (e.g., chlorine derivatives) .
  • Store at 0–6°C in airtight containers to prevent decomposition, as recommended for thermally sensitive succinimide analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for N-(p-chloroanilinomethyl)succinimide synthesis across different studies?

  • Methodological Answer: Contradictions often arise from variations in electron-donating/withdrawing groups on the aryl moiety or reaction conditions. For example, N-aryl succinimides with electron-withdrawing groups (e.g., nitro) show higher yields (~80%) compared to electron-donating groups (e.g., methoxy) due to enhanced electrophilicity at the reaction center . Systematic factorial design experiments (e.g., varying temperature, solvent, and catalyst) can isolate critical variables, as demonstrated in optimizing N-halosuccinimide syntheses .

Q. What mechanistic insights explain the nephrotoxicity of N-(p-chloroanilinomethyl)succinimide analogs, and how can in vitro models validate these pathways?

  • Methodological Answer: Studies on N-(3,5-dichlorophenyl)succinimide (NDPS) reveal that nephrotoxicity involves metabolic activation to reactive intermediates (e.g., sulfate conjugates) that deplete glutathione and induce oxidative stress in renal cells . Advanced approaches include:

  • Isolated Renal Cortical Cell Assays : To quantify cytotoxicity via lactate dehydrogenase (LDH) release and glutathione depletion .
  • Leukotriene Pathway Analysis : Using inhibitors (e.g., MK-886) to assess the role of leukotrienes in amplifying renal injury, as shown in NDPS metabolite studies .

Q. How do steric and electronic effects influence the catalytic activity of N-(p-chloroanilinomethyl)succinimide in organic transformations?

  • Methodological Answer: The p-chloroanilinomethyl group modulates reactivity by:

  • Steric Hindrance : Bulky substituents may restrict access to the succinimide ring, reducing catalytic efficiency in reactions like halogenation or epoxidation .
  • Electronic Effects : The electron-withdrawing Cl group enhances the electrophilicity of the succinimide carbonyl, facilitating nucleophilic attacks (e.g., in N-hydroxysuccinimide ester couplings) . Computational modeling (e.g., DFT calculations) and Hammett σ constants can quantify these effects .

Data Analysis & Experimental Design

Q. What strategies are recommended for analyzing conflicting crystallographic data in N-(p-chloroanilinomethyl)succinimide derivatives?

  • Methodological Answer:

  • Rietveld Refinement : To resolve discrepancies in unit cell parameters or space group assignments, as applied to N-bromo succinimide complexes .
  • Comparative Density Functional Theory (DFT) : Validate experimental bond lengths/angles against computational models .

Q. How can researchers design dose-response studies to assess the anti-androgenic activity of N-(p-chloroanilinomethyl)succinimide?

  • Methodological Answer:

  • In Vivo Models : Use castrated Fischer 344 rats supplemented with testosterone, monitoring ventral prostate weight changes as a biomarker .
  • In Vitro Assays : Measure androgen receptor (AR) binding affinity via competitive radioligand binding assays with [³H]-dihydrotestosterone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.